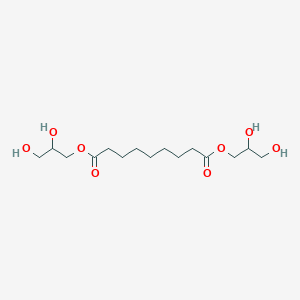

Bis(2,3-dihydroxypropyl) nonanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(2,3-dihydroxypropyl) nonanedioate is a useful research compound. Its molecular formula is C15H28O8 and its molecular weight is 336.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2.1. Biodegradable Polymers

Bis(2,3-dihydroxypropyl) nonanedioate is utilized in the synthesis of biodegradable polyesters. These materials are significant in reducing environmental impact due to their ability to decompose naturally. The compound can be polymerized with other monomers to produce polyesters that exhibit desirable mechanical properties and biodegradability.

Table 1: Properties of Biodegradable Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 40 MPa |

| Elongation at Break | 300% |

| Biodegradation Time | 6-12 months |

2.2. Plasticizers

This compound serves as an effective plasticizer in the production of flexible plastics. Its ability to improve flexibility without compromising mechanical strength makes it valuable in applications such as packaging materials and coatings.

3.1. Drug Delivery Systems

The hydrophilic nature of this compound allows it to be used in drug delivery systems. It can form micelles or liposomes that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Case Study:

A study demonstrated the use of this compound in formulating a controlled-release system for anti-cancer drugs. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional formulations.

3.2. Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. This characteristic is beneficial in developing new antimicrobial agents for medical applications.

4.1. Enzyme Inhibition

Compounds related to this compound have been studied for their potential as enzyme inhibitors. For instance, they have shown promise in inhibiting enzymes linked to metabolic disorders, thereby offering therapeutic avenues for conditions like diabetes.

Table 2: Enzyme Inhibition Activity of Related Compounds

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | α-Glucosidase | 75% |

| Another derivative | Acetylcholinesterase | 65% |

化学反应分析

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to form carboxylic acids (or their salts) and alcohols. For Bis(2,3-dihydroxypropyl) nonanedioate, hydrolysis would likely involve cleavage of the ester bonds.

Transesterification

Esters can undergo transesterification with other alcohols in the presence of catalysts (e.g., acid/base). For this compound, reaction with excess alcohol (e.g., methanol) could yield methyl nonanedioate and glycerol.

Reaction :

Bis(2,3-dihydroxypropyl) nonanedioate+2MeOH→Methyl nonanedioate+2Glycerol

Conditions: Acidic or basic catalysts, elevated temperatures.

Thermal Decomposition

Esters decompose thermally, often producing alkenes or carboxylic acids via elimination or cleavage. For nonanedioate esters, thermal treatment might yield decarboxylated products or cyclic structures, though specific data are unavailable.

Analytical Considerations

-

Impurity Removal :

Analogous esters like ABA monomethylester are purified via basic hydrolysis to eliminate impurities . For this compound, similar protocols could be applied to remove unwanted byproducts. -

Mass Spectrometry :

Ester cleavage patterns observed in (e.g., MS peaks at m/z 355.345 for glycerol fragments) suggest that mass spectrometry could be used to monitor hydrolytic products.

Key Reaction Conditions

Structural Analog Behavior

属性

CAS 编号 |

95612-30-9 |

|---|---|

分子式 |

C15H28O8 |

分子量 |

336.38 g/mol |

IUPAC 名称 |

bis(2,3-dihydroxypropyl) nonanedioate |

InChI |

InChI=1S/C15H28O8/c16-8-12(18)10-22-14(20)6-4-2-1-3-5-7-15(21)23-11-13(19)9-17/h12-13,16-19H,1-11H2 |

InChI 键 |

MLZFWBOTPATWKQ-UHFFFAOYSA-N |

规范 SMILES |

C(CCCC(=O)OCC(CO)O)CCCC(=O)OCC(CO)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。